Scaffold-Level Differentiation: Quinoline-4-carboxamide vs. Quinazoline PDE5 Inhibitor (MBCQ) with Identical Molecular Formula
2-Chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide and MBCQ (CAS 150450-53-6) share the identical molecular formula C16H12ClN3O2 and molecular weight (313.74 g/mol), yet MBCQ is a quinazoline-based PDE5 inhibitor (IC50 = 19 nM), while our target compound bears a quinoline core. In medicinal chemistry, quinoline vs. quinazoline scaffolds engage different kinase and phosphodiesterase targets: quinoline-4-carboxamides have demonstrated activity against Pim-1 kinase, PDK1, and DNA topoisomerase II [1], whereas quinazolines are privileged PDE5 and EGFR inhibitor scaffolds. This scaffold-level divergence means the two compounds are not interchangeable despite identical atom composition.
| Evidence Dimension | Scaffold identity and known biological target preferences |
|---|---|
| Target Compound Data | Quinoline-4-carboxamide scaffold; associated with Pim-1 kinase, PDK1, Topo II, and antibacterial activity in peer literature [1] |
| Comparator Or Baseline | MBCQ (quinazoline scaffold, CAS 150450-53-6): selective PDE5 inhibitor, IC50 = 19 nM; no PDE1-4 inhibition at up to 100 µM |
| Quantified Difference | Qualitative: distinct target engagement profiles; no PDE5 inhibition data available for the target compound |
| Conditions | Comparative scaffold analysis based on published literature; no direct head-to-head assay exists |
Why This Matters
For procurement decisions, this evidence eliminates the risk of assuming that compounds sharing only a molecular formula are functionally equivalent—a critical consideration when sourcing tool compounds for kinase vs. phosphodiesterase research programs.
- [1] Shivaraj, Y.; Naveen, M. H.; Vijayakumar, G. R.; Kumar, D. B. A. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Journal of the Korean Chemical Society 2013, 57 (2), 241–245. View Source
